Olopatadine Aldehyde Hydrochloride
Description
Contextualization within Olopatadine (B1677272) Chemistry and Derivatives
Olopatadine is a selective histamine (B1213489) H1 receptor antagonist and mast cell stabilizer used in the treatment of allergic conditions. nih.govnih.gov Olopatadine Aldehyde Hydrochloride emerges as a key impurity and derivative in the synthesis and degradation of Olopatadine. clearsynth.com The manufacturing process of Olopatadine and its subsequent storage can lead to the formation of various related compounds, with this compound being a notable example. daicelpharmastandards.comgoogle.com The control of such impurities is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of the final drug product. daicelpharmastandards.comfda.gov
A variety of Olopatadine derivatives and related compounds are monitored during its production, including Olopatadine E-isomer Hydrochloride, α-Hydroxy Olopatadine Hydrochloride, and Olopatadine related compound C. daicelpharmastandards.com The aldehyde derivative, however, holds particular importance due to its potential to form during the manufacturing process and through degradation.
Academic Significance as a Related Substance and Degradation Product
The academic significance of this compound lies in its role as both a process-related impurity and a degradation product. clearsynth.comdaicelpharmastandards.com Studies have shown that Olopatadine can degrade under certain conditions, such as exposure to light (photolytic degradation), leading to the formation of impurities. researchgate.netmedcraveonline.com Research has specifically identified the formation of carbaldehyde impurities, including both E and Z isomers, during the photolytic degradation of Olopatadine hydrochloride ophthalmic solutions. researchgate.net The formation is proposed to occur through a Norrish type-1 reaction. researchgate.net
Forced degradation studies are a regulatory requirement to understand the intrinsic stability of a drug substance and to identify potential degradation products. researchgate.net In the case of Olopatadine, such studies have revealed its susceptibility to degradation under acidic, basic, and neutral hydrolytic conditions, as well as photolytic stress, with Olopatadine Aldehyde being a potential resultant impurity. medcraveonline.comresearchgate.net The presence of these degradation products, even in small amounts, can potentially impact the safety and efficacy of the drug, making their study and control a significant area of academic and industrial research. fda.gov
Research Relevance in Pharmaceutical Process and Analytical Chemistry
The presence of this compound as an impurity drives research in both pharmaceutical process chemistry and analytical chemistry. In process chemistry, the focus is on developing synthetic routes that minimize the formation of this and other impurities. google.comgoogle.comnewdrugapprovals.org This includes optimizing reaction conditions and purification methods to achieve high purity of the final Olopatadine product. google.com For instance, a patent discloses a synthetic method for an olopatadine aldehyde derivative starting from olopatadine, involving esterification, reduction, and subsequent oxidation. google.com
In analytical chemistry, the challenge lies in developing sensitive and specific methods for the detection and quantification of this compound in the presence of the main drug substance and other impurities. researchgate.netresearchgate.net High-performance liquid chromatography (HPLC) is a commonly used technique for this purpose. researchgate.net The development and validation of such analytical methods are crucial for routine quality control and stability testing of Olopatadine formulations. clearsynth.com
Overview of the Chemical Structure and its Stereoisomeric Forms
This compound is a derivative of the tricyclic dibenz[b,e]oxepin ring system, which is the core structure of Olopatadine. researchgate.net The key structural feature of this compound is the presence of an aldehyde group (-CHO) on the aromatic ring, in place of the acetic acid side chain found in Olopatadine. allmpus.comsigmaaldrich.com
The chemical name for the primary isomer is (Z)-11-(3-(Dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]oxepine-2-carbaldehyde hydrochloride. allmpus.comsigmaaldrich.com The "(Z)-" designation refers to the stereochemistry around the exocyclic double bond, which is a critical feature for the biological activity of Olopatadine itself. The corresponding (E)-isomer is also a known related substance. researchgate.netresearchgate.net The potential for interconversion between the Z and E isomers, particularly in solution, is a factor that needs to be considered during manufacturing and storage. researchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H21NO2 |
|---|---|
Molecular Weight |
307.39 |
Appearance |
Purity:97.5%Pale yellow solid |
Origin of Product |
United States |
Chemical Synthesis and Formation Pathways of Olopatadine Aldehyde Hydrochloride
Mechanisms of Formation as a Process Impurity in Olopatadine (B1677272) Synthesis
The formation of Olopatadine Aldehyde as a process-related impurity during the primary synthesis of Olopatadine is not extensively detailed in publicly available literature. The principal synthetic routes for Olopatadine typically involve a Wittig reaction between a ketone intermediate, 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid (also known as Isoxepac or Olopatadine Related Compound C), and a phosphonium (B103445) ylide newdrugapprovals.orgallmpus.comsynzeal.com.
While the precise mechanisms for the aldehyde's formation as a byproduct of this main reaction are not specified, it is plausible that it could arise from side reactions or the presence of impurities in starting materials. For reference and analytical purposes, Olopatadine Aldehyde is often intentionally synthesized. One such synthetic route starts with Olopatadine, which is first esterified. The resulting ester is then reduced to form an alcohol intermediate, which is subsequently oxidized to yield the final Olopatadine Aldehyde product google.com. This controlled synthesis underscores the compound's identity as a derivative of Olopatadine, even if its inadvertent formation during manufacturing is not fully elucidated.
Pathways of Degradation from Olopatadine Hydrochloride
Olopatadine Aldehyde Hydrochloride is a significant degradation product that can form from the parent drug, Olopatadine Hydrochloride, under specific environmental stresses. Forced degradation studies conducted under various conditions have identified the pathways leading to its formation.
Photolytic Degradation Mechanisms (e.g., Norrish Type-1 Reaction)
Exposure to light is a primary factor in the degradation of Olopatadine Hydrochloride, leading to the formation of Olopatadine Aldehyde. Studies have shown that when Olopatadine Hydrochloride ophthalmic solutions are subjected to photolytic stress, both the E and Z isomers of the corresponding carbaldehyde (aldehyde) impurities are formed scispace.com.
The proposed mechanism for this transformation is a photolytic Norrish Type-1 reaction scispace.com. This type of photochemical reaction involves the cleavage of the bond adjacent to the carbonyl group in the acetic acid moiety of the Olopatadine molecule. This cleavage generates radical intermediates which, through subsequent reaction steps, lead to the formation of the aldehyde group. The presence of other excipients, such as benzalkonium chloride, in ophthalmic formulations can also influence the rate and extent of this photolytic degradation scispace.com. Research indicates that Olopatadine is particularly less stable under photolytic conditions pharmaceresearch.com.
Hydrolytic Degradation Pathways (Acidic, Alkaline, and Neutral Stress Conditions)
Olopatadine Hydrochloride exhibits susceptibility to hydrolysis, leading to degradation under acidic, alkaline, and to a lesser extent, neutral conditions. The pattern of degradation products can be similar across these hydrolytic environments, though the rate and extent of degradation vary synzeal.comnih.gov.
Acidic Conditions: The drug shows significant degradation in acidic media newdrugapprovals.orgsynzeal.com. One study noted approximately 10% degradation when subjected to 1 N HCl at 80°C for two hours google.com. Another investigation found that five distinct degradation products were formed under acidic stress nih.govchemicea.com.
Alkaline Conditions: Degradation also occurs under alkaline stress, with one report indicating 5% degradation in 1 N NaOH at 80°C after three hours google.com. However, the drug may be relatively more stable in basic conditions compared to acidic ones pharmaceresearch.com. In one study, four degradation products were observed under alkaline hydrolysis synzeal.com.
Neutral Conditions: While more stable than in acidic or basic solutions, some degradation can occur in neutral (aqueous) conditions newdrugapprovals.org. However, one study found the drug to be stable when heated in neutral solution at 80°C for eight hours google.com.
The formation of various degradation products, including those resulting from the cleavage of the tricyclic ring, has been observed under hydrolytic stress synzeal.comchemicea.com.
Influence of Oxidative Stress on Formation
The stability of Olopatadine Hydrochloride under oxidative stress appears to be variable depending on the study conditions. Several studies have reported that the drug is stable and does not undergo significant degradation when exposed to oxidizing agents like 30% hydrogen peroxide (H2O2) google.comsynzeal.comnih.govchemicea.com. Conversely, other research indicates that Olopatadine shows strong degradation under oxidative conditions, with Olopatadine Related Compound B (the N-oxide) being a primary degradation product synzeal.com. Another study also found the drug was susceptible to oxidative conditions allmpus.com. The formation of Olopatadine Aldehyde specifically under oxidative stress is not consistently reported as a primary pathway.
Thermal Stability Considerations Related to Formation
Olopatadine Hydrochloride generally demonstrates good stability under thermal stress when in solid form newdrugapprovals.org. Studies exposing the solid drug to dry heat (e.g., at 80°C for 3 days) found it to be stable google.com. However, when in solution, thermal stress can contribute to degradation, particularly in the presence of oxygen, leading to an increase in total impurities synzeal.com. This suggests that while thermal stress alone may not be a primary driver for the formation of Olopatadine Aldehyde, it can accelerate other degradation pathways when the drug is in solution synzeal.com.
Isomeric Interconversions and Formation of E and Z Isomers
Olopatadine itself exists as geometric isomers, with the therapeutically active form being the Z-isomer. The E-isomer is considered a potential impurity scispace.comallfordrugs.com. During the degradation of Olopatadine, particularly under photolytic stress, both the E and Z isomers of this compound are formed scispace.com.
The formation of the E-isomer of the aldehyde from the Z-isomer of Olopatadine implies that isomerization can occur around the exocyclic double bond. While the Z-isomer is the intended configuration, racemization or interconversion can happen, especially in solution, which can lead to an increase in the amount of the E-isomer of the parent drug over time scispace.com. Consequently, degradation of both the Z- and E-isomers of Olopatadine leads to the corresponding Z- and E-isomers of the aldehyde impurity scispace.com. The stereochemistry of the Wittig reaction used in Olopatadine synthesis is a critical step that can be influenced by reagents and conditions to control the initial ratio of E/Z isomers nih.govnih.gov.
Chemical Precursors and Byproducts Associated with its Formation
The formation of this compound is not a result of a deliberate synthetic route but rather an unintentional consequence of degradation, particularly through photolytic pathways. The primary precursor to this aldehyde impurity is Olopatadine itself.
The emergence of this compound is significantly linked to the exposure of Olopatadine Hydrochloride ophthalmic solutions to ultraviolet and visible light. researchgate.net Research has demonstrated that photolytic stress is a key factor in the degradation of Olopatadine, leading to the formation of its carbaldehyde derivatives. researchgate.net This process is understood to occur via a Norrish Type-I reaction, a photochemical process involving the cleavage of the bond adjacent to a carbonyl group. researchgate.net
In the context of ophthalmic solutions, certain excipients can play a role in accelerating this degradation. For instance, the presence of Benzalkonium chloride, a common preservative, in conjunction with other components like Hypromellose, Mannitol, and Boric acid, has been shown to facilitate the formation of these impurities under photolytic conditions. researchgate.net
The primary byproducts associated with the formation of this compound are the E and Z isomers of the aldehyde itself. researchgate.net During the photolytic degradation of Olopatadine, which is primarily the Z-isomer, a certain amount of racemization can occur, leading to the formation of the E-isomer of Olopatadine as well as the corresponding E-isomer of the carbaldehyde impurity. researchgate.net
Other impurities that can arise from the synthesis and degradation of Olopatadine, and are therefore associated with the presence of the aldehyde impurity, include α-Hydroxy Olopatadine and other related compounds. daicelpharmastandards.comscispace.com The impurities in Olopatadine can originate from starting materials, reagents used in the synthesis, or as by-products of the manufacturing process and subsequent degradation during storage. daicelpharmastandards.com
Below is a table summarizing the key chemical precursors and byproducts related to the formation of this compound.
| Compound Type | Compound Name | Role in Formation |
| Primary Precursor | Olopatadine Hydrochloride | The parent molecule that undergoes degradation. |
| Contributing Factors | Benzalkonium chloride | Excipient that can promote degradation. researchgate.net |
| Ultraviolet/Visible Light | Energy source for photolytic degradation. researchgate.net | |
| Primary Byproduct | Olopatadine Aldehyde (E-isomer) | Geometric isomer of the primary impurity. researchgate.net |
| Associated Byproducts | Olopatadine (E-isomer) | Isomeric impurity of the parent drug. researchgate.netdaicelpharmastandards.com |
| α-Hydroxy Olopatadine | An oxidative degradation product. daicelpharmastandards.com | |
| Olopatadine related compound C | Another documented impurity. daicelpharmastandards.com |
Advanced Analytical Methodologies for Characterization and Quantification of Olopatadine Aldehyde Hydrochloride
Chromatographic Techniques for Separation and Detection
Chromatography is the cornerstone for separating Olopatadine (B1677272) Aldehyde Hydrochloride from the parent drug and other related substances. Various liquid chromatography and electrophoresis techniques have been developed to achieve efficient separation and sensitive detection.
High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC)
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the analysis of Olopatadine and its impurities, including the aldehyde derivative. These methods leverage the hydrophobicity differences between the compounds to achieve separation on a nonpolar stationary phase.
Several validated RP-HPLC methods have been established for the simultaneous determination of Olopatadine Hydrochloride and its related substances, such as Olopatadine Carbaldehyde. tandfonline.com One such method utilizes a C18 column with a mobile phase consisting of a phosphate (B84403) buffer (pH 3.0) and acetonitrile (B52724) mixture, with detection performed using a photodiode array (PDA) detector. tandfonline.com Another ion-pair RP-HPLC method also successfully separates Olopatadine Hydrochloride from impurities, including the carbaldehyde, on a C18 column. researchgate.net
Forced degradation studies, which intentionally stress the drug substance to identify potential degradation products, heavily rely on RP-HPLC to separate the newly formed impurities. turkjps.orgnih.gov In these studies, Olopatadine Aldehyde Hydrochloride is a key analyte, and its separation from the parent compound and other degradants is critical for stability-indicating assays. turkjps.org
Table 1: Examples of RP-HPLC Methods for Olopatadine Aldehyde Analysis
| Parameter | Method 1 tandfonline.com | Method 2 researchgate.net | Method 3 turkjps.org |
|---|---|---|---|
| Column | USP L7 (C18), 4.6 mm x 15 cm, 5 µm | Kromasil 100 C18, 4.6 mm x 150 mm, 3.5 µm | ZORBAX Eclipse Plus C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | Phosphate buffer (pH 3.0) : Acetonitrile (72:28) | Buffer : Acetonitrile (80:20 v/v) | 0.1% Formic Acid and Methanol:Acetonitrile (50:50) |
| Flow Rate | 1.0 mL/min | 1.5 mL/min | 1.0 mL/min |
| Detection (UV) | 299 nm | 220 nm | Not Specified |
| Analyte | Olopatadine carbaldehyde | Olopatadine carbaldehyde | Degradation Products (including Aldehyde) |
| Linearity Range | 0.0001–0.002 mg/mL | 0.0001–0.002mg/mL | Not Specified |
Ultra-High-Performance Liquid Chromatography (UHPLC)
Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. These benefits are due to the use of columns packed with smaller particles (typically sub-2 µm).
A stability-indicating reverse phase UPLC method has been developed for quantifying encapsulated Olopatadine Hydrochloride in polymeric nanoparticle formulations. medipol.edu.tr This method, validated according to ICH guidelines, is capable of separating the active ingredient from its related substances. medipol.edu.trscispace.com The high efficiency of UHPLC is particularly valuable for resolving closely related impurities, including potential aldehyde degradants, from the main drug peak in complex matrices like nanoparticle formulations. medipol.edu.tr
Table 2: UPLC Method for Olopatadine Analysis
| Parameter | Method Details medipol.edu.tr |
|---|---|
| Instrument | Agilent 1290 Infinity UPLC system |
| Column | Zorbax Eclipse Plus C18, 2.1x50 mm, 1.8 µm |
| Mobile Phase | Methanol : Water : Sodium Acetate Buffer (40:50:10, v/v/v) |
| Flow Rate | 0.5 mL/min |
| Detection (PDA) | 246 nm |
| Column Temperature | 40 °C |
Hydrophilic Interaction Liquid Chromatography (HILIC)
Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent. nih.govresearchgate.net It is well-suited for the separation of polar compounds that are weakly retained in reversed-phase chromatography.
HILIC has been successfully applied to the chromatographic analysis of Olopatadine Hydrochloride and its E-isomer impurity. nih.govoup.com The methodology involves optimizing separation conditions using Design of Experiments (DoE) to ensure a robust separation. researchgate.netoup.com While these studies focus on the E-isomer, the HILIC technique is inherently suitable for separating other polar impurities, such as the potential aldehyde derivative, from the main component. nih.gov A HILIC-MS/MS method has been developed for the determination of olopatadine in human tears, demonstrating the technique's applicability to complex biological matrices. nih.govscispace.com
Preparative Chromatography for Isolation and Enrichment
When a new or unknown impurity is detected during routine analysis or forced degradation studies, its isolation is necessary for definitive structural identification. Preparative chromatography is the method of choice for this purpose, as it allows for the collection of a sufficient quantity of the purified substance for subsequent spectroscopic analysis.
Unknown impurities detected during the photolytic degradation of an Olopatadine Hydrochloride ophthalmic solution were successfully isolated using a preparative HPLC technique. researchgate.net The forced degradation was performed under UV-visible light, which led to the formation of impurities in higher concentrations, facilitating their isolation. researchgate.net Subsequent analysis of the isolated fractions revealed the impurities to be the E and Z isomers of Olopatadine Hydrochloride Carbaldehyde. researchgate.net This process is critical for obtaining pure impurity standards needed for method validation and toxicological assessments.
Capillary Electrophoresis Applications
Capillary Electrophoresis (CE) offers a different separation mechanism based on the electrophoretic mobility of analytes in an electric field. It provides high separation efficiency and requires minimal sample and reagent volumes.
A validated, rapid, and sensitive capillary zone electrophoresis (CZE) method has been developed for the determination of Olopatadine Hydrochloride. nih.govresearchgate.net The method was optimized for parameters such as buffer composition, pH, applied voltage, and temperature to achieve a robust separation. nih.gov The reported method demonstrated good linearity, precision, and accuracy, making it suitable for routine analysis of the parent drug in pharmaceutical preparations. nih.govresearchgate.net While the primary application shown was for the main compound, the high-efficiency nature of CE suggests its potential for the separation of closely related impurities like this compound.
Spectroscopic and Spectrometric Analysis for Structural Elucidation
Once an impurity like this compound is separated and isolated, various spectroscopic and spectrometric techniques are employed to elucidate its chemical structure.
Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of an analyte. Techniques like electrospray ionization tandem mass spectrometry (LC-ESI-MS-MS) are used to obtain this information. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule. turkjps.orgnih.gov The protonated molecular ion [M+H]⁺ of a degradation product identified as an aldehyde analogue of Olopatadine was observed at m/z 352.1840 in an ESI spectrum. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the carbon-hydrogen framework of a molecule. ijsrst.com It is indispensable for confirming the exact structure of an impurity, including the position of functional groups and stereochemistry. For aldehydes, characteristic signals appear in specific regions of the ¹H NMR spectrum (typically δ 9-10 ppm for the aldehydic proton). mdpi.comnih.gov
The definitive characterization of this compound relies on a combination of these techniques. A complete Certificate of Analysis (CoA) for reference standards of Olopatadine Carbaldehyde Hydrochloride includes comprehensive characterization data from ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and HPLC purity analysis. daicelpharmastandards.com This full spectral characterization confirms the identity and structure of the impurity, which is essential for its use as a reference standard in quantitative analytical methods. researchgate.netdaicelpharmastandards.com
Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS/TOF, RP-HPLC-DAD-HRMS, Direct Infusion MS)
Mass spectrometry, particularly when coupled with chromatographic separation, stands as a powerful tool for the definitive identification and quantification of this compound.
Liquid Chromatography-Mass Spectrometry/Time-of-Flight (LC-MS/TOF): This technique combines the separation capabilities of liquid chromatography with the high mass accuracy of a time-of-flight mass analyzer. It is instrumental in the separation of Olopatadine from its related substances, including the aldehyde impurity. The high resolution of TOF-MS allows for the determination of the elemental composition of the molecule, confirming its identity.
Reversed-Phase High-Performance Liquid Chromatography with Diode Array Detector and High-Resolution Mass Spectrometry (RP-HPLC-DAD-HRMS): This is a cornerstone method for the analysis of Olopatadine and its impurities. A study detailing the development and validation of a stability-indicating HPLC method utilized a C18 column with a gradient elution system. The mobile phase typically consists of a mixture of an aqueous buffer (like ammonium (B1175870) formate) and an organic solvent (such as acetonitrile or methanol). The diode array detector (DAD) provides spectral information across a range of wavelengths, while the HRMS provides highly accurate mass data, enabling the unambiguous identification of this compound.
Direct Infusion Mass Spectrometry (MS): While less common for complex mixtures, direct infusion MS can be used for the rapid analysis of a purified sample of this compound. This technique introduces the sample directly into the mass spectrometer without prior chromatographic separation, providing a quick confirmation of the molecular weight.
| Technique | Application | Key Findings |
| LC-MS/TOF | Separation and identification of impurities | Provides high mass accuracy for elemental composition confirmation. |
| RP-HPLC-DAD-HRMS | Quantification and identification in stability studies | Enables unambiguous identification through accurate mass and spectral data. |
| Direct Infusion MS | Rapid molecular weight confirmation | Quick analysis of purified samples. |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Proton NMR, Carbon NMR, DEPT)
NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, including this compound.
Proton (¹H) NMR: Proton NMR provides detailed information about the number of different types of protons in a molecule and their chemical environments. For this compound, specific chemical shifts would be expected for the aldehydic proton, aromatic protons, and protons on the aliphatic chain and the dibenzoxepine ring system.
Carbon (¹³C) NMR: Carbon NMR provides information about the different carbon atoms in the molecule. The spectrum of this compound would show distinct signals for the carbonyl carbon of the aldehyde group, the aromatic carbons, and the aliphatic carbons.
Distortionless Enhancement by Polarization Transfer (DEPT): DEPT is a specialized NMR experiment that helps to distinguish between CH, CH₂, and CH₃ groups. This would be valuable in confirming the assignments made in the ¹H and ¹³C NMR spectra of this compound.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:
C=O stretch (aldehyde): A strong absorption band typically in the region of 1740-1720 cm⁻¹.
C-H stretch (aldehyde): Two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹.
Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.
C-O-C stretch (ether): An absorption band in the 1300-1000 cm⁻¹ region.
N-H stretch (amine salt): A broad absorption in the region of 2700-2250 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Derivative Spectrophotometry
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for quantitative analysis.
UV-Vis Spectroscopy: Olopatadine Hydrochloride typically exhibits a maximum absorption (λmax) in the ultraviolet region of the electromagnetic spectrum. This compound, due to the presence of the chromophoric aldehyde group in conjugation with the aromatic system, would also be expected to absorb UV radiation, and its λmax may differ slightly from that of the parent compound. This property is exploited in HPLC with UV or DAD detection for quantification.
Derivative Spectrophotometry: This technique involves calculating the first or higher-order derivative of the absorbance spectrum. Derivative spectrophotometry can be used to resolve overlapping spectral bands, enhancing the specificity of the analysis and allowing for the quantification of an analyte in the presence of interfering substances. This could be particularly useful for quantifying this compound in a mixture without complete chromatographic separation.
Principles of Analytical Method Development and Validation
The development and validation of analytical methods are crucial to ensure the reliability and accuracy of results for the quantification of this compound.
Assessment of Method Selectivity and Specificity
Selectivity and Specificity refer to the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components, such as impurities, degradation products, and matrix components. For a method to be considered specific for this compound, it must demonstrate that the signal measured is solely from this compound.
This is typically achieved by:
Peak Purity Analysis: In chromatographic methods, peak purity analysis using a DAD or mass spectrometer is performed to ensure that the chromatographic peak corresponding to this compound is not co-eluting with other substances.
Forced Degradation Studies: Olopatadine is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products. The analytical method must be able to separate the peak of this compound from all potential degradation products.
Determination of Limits of Detection (LOD) and Quantification (LOQ)
Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy.
Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.
For this compound, a common impurity, it is essential that the analytical method has a sufficiently low LOD and LOQ to be able to control its presence in the final drug substance. These limits are typically established based on the signal-to-noise ratio, with a ratio of 3:1 being common for the LOD and 10:1 for the LOQ.
| Parameter | Description | Typical Approach |
| Selectivity/Specificity | Ability to measure the analyte accurately in the presence of other components. | Peak purity analysis, forced degradation studies. |
| LOD | Lowest detectable concentration. | Signal-to-noise ratio of 3:1. |
| LOQ | Lowest quantifiable concentration with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1. |
Evaluation of Linearity, Accuracy, and Precision
The validation of an analytical method is crucial to ensure its suitability for the intended purpose. For this compound, a key related substance of Olopatadine Hydrochloride, this involves a rigorous evaluation of linearity, accuracy, and precision as mandated by guidelines from the International Council for Harmonisation (ICH).
Linearity Linearity studies demonstrate that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. In the analysis of Olopatadine Hydrochloride and its related substances, including the aldehyde impurity, a high degree of linearity is consistently achieved. For the simultaneous determination of Olopatadine Hydrochloride and its impurities via High-Performance Liquid Chromatography (HPLC), a specific linearity range for Olopatadine Carbaldehyde has been established at 0.0001–0.002 mg/mL. figshare.comtandfonline.comresearchgate.netresearchgate.net
In broader studies concerning the parent compound, Olopatadine HCl, excellent correlation coefficients of >0.999 are typically reported, indicating a strong linear relationship between concentration and detector response. researchgate.netnih.gov For instance, one UPLC method demonstrated linearity for Olopatadine HCl over a concentration range of 5-50 µg/mL. medipol.edu.tr Another RP-HPLC method established linearity in the 10-60 µg/mL range. proquest.com These findings for the primary compound underscore the capability of chromatographic methods to achieve excellent linearity, a principle that extends to the quantification of its related substances like this compound.
Table 1: Linearity Parameters for this compound and Parent Compound
| Analyte | Method | Linearity Range | Correlation Coefficient (r) |
|---|---|---|---|
| Olopatadine Carbaldehyde | RP-HPLC | 0.0001–0.002 mg/mL figshare.comtandfonline.comresearchgate.net | Not Specified |
| Olopatadine Hydrochloride | RP-HPLC | 10-60 µg/mL proquest.com | Not Specified |
| Olopatadine Hydrochloride | UPLC | 5-50 µg/mL medipol.edu.tr | >0.999 nih.gov |
Accuracy Accuracy is determined by assessing the closeness of the agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is often evaluated through recovery studies by adding a known amount of the analyte to a sample matrix. For methods analyzing this compound, the percentage recovery has been reported to be within the acceptable range of 80–120%. figshare.comtandfonline.comresearchgate.netresearchgate.net
Studies on the parent compound, Olopatadine HCl, show high accuracy, with recovery results often falling between 99.9% and 100.7%. researchgate.netnih.gov One method reported percentage recovery data to be within the acceptance limit of ±2%. medipol.edu.tr Another study focusing on Olopatadine HCl in rabbit plasma found the percentage recovery to be in the range of 100–101%. jchr.org These consistent and high recovery rates for the parent drug provide confidence in the accuracy of the analytical procedures used for its related compounds.
Table 2: Accuracy (Recovery) Data for Olopatadine Compounds
| Analyte | Method | Acceptance Criteria | Result |
|---|---|---|---|
| Olopatadine Carbaldehyde | RP-HPLC | 80–120% figshare.comtandfonline.comresearchgate.net | Within Range figshare.comtandfonline.comresearchgate.net |
| Olopatadine Hydrochloride | LC | Not Specified | 99.9% to 100.7% researchgate.netnih.gov |
| Olopatadine Hydrochloride | UPLC | ±2% medipol.edu.tr | Within Limit medipol.edu.tr |
| Olopatadine Hydrochloride | RP-HPLC | Not Specified | 98.70-100.40% researchgate.net |
Precision Precision evaluates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (%CV). For analytical methods quantifying Olopatadine HCl, precision is demonstrated to be very high, with a reported %RSD of 0.5. researchgate.netnih.gov Other studies have confirmed that the %RSD for both intra-day and inter-day precision is below 2%, which is a common acceptance limit. medipol.edu.trjchr.org This high level of precision for the main component indicates that the analytical systems are well-controlled and capable of producing consistent, repeatable results for related substances like this compound.
Robustness and Solution Stability Studies relevant to Analysis
Robustness The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. For HPLC methods used in the analysis of Olopatadine and its related compounds, robustness is typically evaluated by intentionally altering critical parameters.
In studies validating methods for Olopatadine Hydrochloride and its impurities, parameters such as the column temperature and mobile phase flow rate were deliberately changed. figshare.comtandfonline.comresearchgate.netresearchgate.net The results of these tests showed that the system suitability resolution remained within the acceptable range, confirming the method's robustness. figshare.comtandfonline.comresearchgate.netresearchgate.net Other parameters that have been varied in robustness studies include the pH of the mobile phase and its composition. nih.govmedipol.edu.tr Even with these slight changes, the methods were considered robust as the resulting RSD values for the assay were below 2%. medipol.edu.tr
Solution Stability Solution stability studies are essential to determine the time frame during which sample solutions remain stable under specified storage conditions without undergoing significant degradation. For the analysis of this compound, solutions have been found to be stable for 24 hours at both room temperature and refrigerated conditions (5°C). figshare.comtandfonline.comresearchgate.netresearchgate.net Another study confirmed solution stability for up to two days at room temperature. jchr.org This ensures that the integrity of the sample is maintained from preparation through the completion of the analytical run, preventing artificially inaccurate results due to degradation.
Forced degradation studies on Olopatadine Hydrochloride provide further insight into its stability profile. The compound shows degradation under hydrolytic (acidic, alkaline, and neutral) conditions. researchgate.netnih.govjournalagent.comepa.gov However, it was found to be stable under thermal, photolytic, and oxidative stress conditions over a period of several days. nih.govjournalagent.comepa.govtandfonline.com The degradation products formed under stress, including potentially the aldehyde, were well-resolved from the pure drug, demonstrating the stability-indicating nature of the analytical methods. researchgate.net
Table 4: Solution Stability of Olopatadine Compounds
| Compound | Storage Condition | Duration | Stability |
|---|---|---|---|
| Olopatadine Carbaldehyde | Room Temperature & 5°C | 24 hours figshare.comtandfonline.comresearchgate.net | Stable figshare.comtandfonline.comresearchgate.net |
| Olopatadine Hydrochloride | Room Temperature & Refrigerator | 24 hours researchgate.netnih.gov | Stable researchgate.netnih.gov |
Table 5: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Olopatadine Hydrochloride |
| Olopatadine Carbaldehyde |
| Olopatadine |
| Olopatadine Carbaldehyde Hydrochloride |
| Olopatadine E-isomer Hydrochloride |
| Olopatadine related compound C |
| α-Hydroxy Olopatadine Hydrochloride |
| Benzalkonium chloride |
| Formic acid |
| Methanol |
| Acetonitrile |
| Triethylamine |
| o-phosphoric acid |
| Trifluoroacetic acid |
| Sodium dihydrogen phosphate |
| Eosin Y |
| Oxeladine citrate |
| Ketotifen |
| Praziquantel |
Impurity Profiling and Quality Control in Olopatadine Production
Role of Olopatadine (B1677272) Aldehyde Hydrochloride as a Defined Impurity
Olopatadine Aldehyde Hydrochloride, chemically known as (Z)-11-(3-(Dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]oxepine-2-carbaldehyde hydrochloride, is recognized as a significant impurity in the production of Olopatadine. allmpus.compharmaffiliates.comsynzeal.com It is classified as both a process-related impurity, potentially formed during the synthesis of Olopatadine, and a degradation product that can emerge during storage or under stress conditions. daicelpharmastandards.com
Research has shown that degradation of Olopatadine Hydrochloride, particularly under photolytic stress, can lead to the formation of impurities. researchgate.net One study identified two such degradation impurities as the E and Z isomers of Olopatadine hydrochloride Carbaldehyde. researchgate.net The presence of these impurities can impact the quality, safety, and efficacy of the drug product. daicelpharmastandards.com Therefore, controlling the levels of this compound is a critical aspect of the quality control process for Olopatadine.
| Chemical Information: this compound | |
| Chemical Name | (Z)-11-(3-(Dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]oxepine-2-carbaldehyde hydrochloride allmpus.com |
| Molecular Formula | C20H22ClNO2 allmpus.compharmaffiliates.com |
| Molecular Weight | 343.85 g/mol allmpus.compharmaffiliates.com |
| Classification | Process-related impurity, Degradation product daicelpharmastandards.comresearchgate.net |
Regulatory Aspects and Guidelines for Impurity Control in Active Pharmaceutical Ingredients
The control of impurities in APIs is governed by stringent international regulatory guidelines, primarily those established by the International Council for Harmonisation (ICH). The ICH has developed several key guidelines that provide a framework for the control of impurities in new drug substances and products. jpionline.orgindustrialpharmacist.com
ICH Q3A(R2): Impurities in New Drug Substances : This guideline provides guidance for the qualification and control of impurities in new drug substances. jpionline.orgeuropa.eu It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the API. bfarm.de Any impurity present above the identification threshold must have its structure characterized. jpionline.org Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity at a specified level. bfarm.de
ICH Q3B(R2): Impurities in New Drug Products : This guideline is complementary to Q3A and focuses on impurities that are classified as degradation products of the drug substance or those that arise from interactions between the drug substance and excipients. europa.eueuropa.eu
ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities : This guideline specifically addresses the assessment and control of mutagenic impurities, which pose a significant safety risk even at very low levels. jpionline.orgindustrialpharmacist.com
These guidelines mandate that specifications for a new drug substance must include a list of identified and unidentified impurities, with acceptance criteria for each. bfarm.de This regulatory framework ensures that all potential impurities, including this compound, are rigorously controlled to safeguard patient health. jpionline.org
| ICH Q3A/Q3B Impurity Thresholds | |
| Maximum Daily Dose | Reporting Threshold |
| ≤ 2 g/day | 0.05% |
| > 2 g/day | 0.03% |
| Data sourced from ICH Q3A(R2) and Q3B(R2) guidelines. bfarm.deeuropa.eu |
Strategies for Identification, Quantification, and Control of Process-Related and Degradation Impurities
A multi-faceted strategy is employed to manage impurities like this compound throughout the lifecycle of the Olopatadine API.
Identification and Quantification: The primary tools for identifying and quantifying impurities are advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used for the separation and determination of Olopatadine and its related compounds. medipol.edu.trscholarsresearchlibrary.com These methods are validated for specificity, linearity, accuracy, and precision to ensure reliable quantification. medipol.edu.tr
For structural elucidation of unknown impurities discovered during stability studies or process development, a combination of spectroscopic techniques is used. researchgate.net These can include:
Mass Spectrometry (MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR)
Infrared (IR) Spectroscopy researchgate.net
Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light, are intentionally conducted to identify likely degradation products, such as the aldehyde impurity. researchgate.netaifa.gov.it
Control Strategies: Control of impurities is achieved through careful process design and purification steps.
Process Optimization: The synthetic route for Olopatadine can be optimized to minimize the formation of process-related impurities. For example, controlling reaction conditions such as temperature can significantly influence the stereochemical purity and reduce the formation of unwanted isomers. google.com
Purification: Various purification techniques are employed to remove impurities from the final product. These include extraction with organic solvents to remove byproducts and crystallization, which is an effective method for isolating the desired API from residual impurities. googleapis.comjustia.com The final specification for the API will include acceptance criteria for all specified impurities. bfarm.de
Utilization as an Analytical Reference Standard in Pharmaceutical Quality Assurance
The accurate measurement of impurities is fundamental to pharmaceutical quality assurance. This requires the use of highly purified analytical reference standards. This compound is synthesized and purified to serve as a certified reference material (CRM) or pharmaceutical secondary standard. synzeal.comsigmaaldrich.com
These reference standards are crucial for several analytical applications:
Method Validation: The aldehyde impurity standard is used to validate analytical methods (like HPLC), confirming that the method can accurately and precisely detect and quantify this specific impurity. synzeal.com
Quality Control (QC) Testing: In routine QC testing of commercial batches of Olopatadine, the reference standard is used to identify and quantify the amount of this compound present. synzeal.comsynzeal.com This ensures that the level of the impurity in the final API is below the acceptance limit defined in the product's specification. bfarm.de
Stability Studies: During stability testing, the reference standard allows for the accurate monitoring of any increase in the aldehyde impurity over time, ensuring the product remains safe and effective throughout its shelf life. daicelpharmastandards.com
By using a well-characterized reference standard, pharmaceutical manufacturers can ensure their products consistently meet the stringent quality and safety requirements set by regulatory authorities. sigmaaldrich.comsynzeal.com
Future Research Perspectives on Olopatadine Aldehyde Hydrochloride
Development of Novel and Enhanced Analytical Technologies for Trace Level Detection
The accurate detection and quantification of impurities at trace levels is a cornerstone of pharmaceutical quality control. biomedres.us While standard High-Performance Liquid Chromatography (HPLC) is widely used, future research will likely focus on developing more sensitive and efficient analytical technologies to detect Olopatadine (B1677272) Aldehyde Hydrochloride. rroij.comnih.gov
Advanced chromatographic techniques such as Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) offer significantly lower detection and quantification limits, making them ideal for trace analysis. biomedres.us The exploration of other technologies like capillary electrophoresis, known for its high separation efficiency and minimal sample consumption, could also provide new avenues for impurity profiling of complex drug products. biomedres.us Additionally, the development of specific biosensors tailored to recognize the aldehyde functional group could offer rapid and highly selective screening tools.
Table 1: Comparison of Analytical Technologies for Impurity Detection
| Technology | Principle | Potential Advantage for Olopatadine Aldehyde HCl | Common Detection Limits |
|---|---|---|---|
| HPLC-UV | Separates based on polarity, UV detection. | Standard, robust method. biomedres.us | ppm (parts per million) |
| UPLC-MS/MS | High-pressure separation, mass-based detection. biomedres.us | Higher sensitivity and specificity, structural confirmation. biomedres.us | ppb (parts per billion) |
| GC-MS | Separation of volatile compounds, mass detection. biomedres.us | May be suitable if derivatized to increase volatility. | ppb to ppt (B1677978) (parts per trillion) |
In-depth Mechanistic Studies of Impurity Formation Pathways
A thorough understanding of how Olopatadine Aldehyde Hydrochloride forms is crucial for developing effective control strategies. This impurity is likely a degradation product, and its formation can be influenced by various factors during synthesis, formulation, and storage. daicelpharmastandards.com
Future research should involve comprehensive forced degradation or stress testing studies, exposing Olopatadine Hydrochloride to a range of conditions as recommended by the International Council for Harmonisation (ICH). doaj.org These studies typically include acidic, basic, oxidative, photolytic, and thermal stress to simulate potential real-world conditions. nih.govmedcraveonline.com One study indicated that Olopatadine undergoes significant degradation under acidic and photolytic conditions. doaj.orgmedcraveonline.com Another study identified two isomers of Olopatadine Carbaldehyde (the aldehyde impurity) forming during photolytic degradation, possibly through a Norrish type-1 reaction. researchgate.netsciencepublishinggroup.com By systematically analyzing the degradation products under each condition, researchers can map the precise chemical pathways leading to the aldehyde's formation. journalagent.comepa.gov This knowledge is invaluable for optimizing manufacturing processes and formulation to enhance drug stability.
Table 2: Illustrative Forced Degradation Study Design
| Stress Condition | Typical Reagents/Conditions | Potential Degradation Pathway Investigated |
|---|---|---|
| Acid Hydrolysis | 0.1 N HCl, heat (e.g., 60°C) nih.gov | Susceptibility of ether or amide-like linkages. |
| Base Hydrolysis | 0.1 N NaOH, heat (e.g., 60°C) nih.gov | Stability in alkaline environments. |
| Oxidation | 3-30% H₂O₂, room temperature doaj.org | Oxidation of susceptible functional groups. |
| Photostability | Exposure to UV/Vis light (ICH Q1B) medcraveonline.com | Light-induced degradation reactions. medcraveonline.com |
Application of Green Chemistry Principles for Impurity Mitigation and Control
The principles of green chemistry offer a proactive approach to minimizing impurity formation. Rather than removing impurities after they are formed, green chemistry focuses on designing processes that prevent their creation in the first place.
For Olopatadine synthesis, this could involve the selection of alternative, greener solvents that are less prone to degradation or reaction with the API. The development of more selective catalysts could also steer reactions away from pathways that produce the aldehyde impurity. Research into optimizing reaction conditions, such as temperature and pressure, can further minimize byproduct formation. In formulation, the use of antioxidants could be explored to mitigate oxidative degradation pathways that might lead to aldehyde impurities, especially if the drug product is a liquid formulation. scirp.org Recent research has already focused on developing "green" liquid chromatography methods for analyzing Olopatadine and its related substances, indicating a shift towards more environmentally benign analytical practices. nih.govnih.gov
Table 3: Green Chemistry Strategies for Impurity Control
| Green Chemistry Principle | Application in Olopatadine Manufacturing/Formulation | Expected Outcome |
|---|---|---|
| Prevent Waste | Optimize reaction stoichiometry and conditions. | Reduced formation of byproducts, including the aldehyde. |
| Safer Solvents & Auxiliaries | Replace hazardous solvents with greener alternatives (e.g., water, ethanol). | Minimized solvent-related degradation pathways. |
| Design for Energy Efficiency | Conduct synthesis at ambient temperature and pressure where possible. | Reduced thermal degradation. |
| Use of Catalysis | Employ highly selective catalysts instead of stoichiometric reagents. | Increased yield of Olopatadine, less impurity formation. |
| Design for Degradation | (Applied to formulation) Use of protective excipients like antioxidants. | Prevention of oxidative degradation during product shelf-life. |
Computational Chemistry Approaches to Predict Formation and Stability
Computational, or in silico, tools are becoming increasingly powerful in pharmaceutical development for predicting potential issues before they arise in the lab. nih.gov These methods can be applied to forecast the likelihood of this compound formation and to understand the stability of the parent molecule. nih.gov
Techniques like Density Functional Theory (DFT) can model the electronic structure of Olopatadine to identify the most reactive sites susceptible to degradation. Software programs specifically designed to predict degradation pathways, such as Zeneth, can simulate how the drug might break down under various stress conditions. acs.orgacs.orgspringernature.com By inputting the structure of Olopatadine, these programs can generate a list of theoretically possible degradation products, including the aldehyde, and provide insights into the mechanisms of their formation. acs.org This predictive capability allows scientists to proactively design more stable drug formulations and robust synthetic routes, saving significant time and resources in the development process. acs.org
Table 4: Computational Tools in Impurity Prediction
| Computational Tool/Method | Application | Information Gained for Olopatadine |
|---|---|---|
| Zeneth®/Lhasa Ltd. | In silico degradation pathway prediction. nih.govacs.org | Predicts potential degradation products, including aldehydes, under various stress conditions. nih.gov |
| Density Functional Theory (DFT) | Quantum mechanical modeling. | Identifies electron-rich/deficient sites, predicts reactivity and stability of the molecule. |
| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules. | Assesses conformational stability and interactions with excipients in a formulation. |
| (Q)SAR Models | (Quantitative) Structure-Activity Relationship models. nih.gov | Can be used to predict the toxicological potential of impurities based on their structure. nih.gov |
Q & A
Q. What standard analytical methods are recommended for quantifying Olopatadine Hydrochloride in pharmaceutical formulations?
Methodological Answer: The quantification of Olopatadine Hydrochloride is routinely performed using reverse-phase high-performance liquid chromatography with diode-array detection (RP-HPLC-DAD) . A validated method involves:
- Column : C18 column (e.g., 250 mm × 4.6 mm, 5 µm).
- Mobile phase : Methanol and phosphate buffer (pH 3.0) in a gradient elution.
- Detection : 220–240 nm wavelength range.
- Linearity : 10–50 µg/mL with R² > 0.999 .
For ophthalmic solutions, USP compendial methods specify retention time matching with reference standards and assay acceptance criteria of 90–110% .
Q. How should researchers ensure accurate identification of Olopatadine Hydrochloride in raw materials?
Methodological Answer: Combine spectroscopic and chromatographic techniques :
- HPLC : Compare retention times with USP reference standards under identical conditions .
- Mass spectrometry (MS) : Confirm molecular ion peaks (m/z 373.87 for hydrochloride salt) .
- FT-IR : Validate characteristic functional groups (e.g., carboxylic acid, aromatic C-H stretches) .
Advanced Research Questions
Q. How can researchers validate a novel RP-HPLC-DAD method for Olopatadine Hydrochloride according to ICH guidelines?
Methodological Answer: Follow ICH Q2(R1) parameters:
- Specificity : No interference from excipients or degradation products (assessed via forced degradation studies).
- Linearity : 5-point calibration curve with R² ≥ 0.995.
- Precision : ≤2% RSD for intra-day and inter-day variability.
- Accuracy : 98–102% recovery in spiked samples.
- Robustness : Test variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2) .
Q. What methodologies are appropriate for studying the electrochemical behavior of Olopatadine Hydrochloride?
Methodological Answer: Use square-wave voltammetry (SWV) on unmodified electrodes (e.g., glassy carbon):
Q. What strategies are recommended for detecting and quantifying early-eluting impurities in Olopatadine Hydrochloride formulations?
Methodological Answer: Employ HPLC with gradient elution and stringent system suitability criteria:
- Column : Polar-embedded C18 column to resolve polar impurities.
- Detection : UV at 210 nm for low-wavelength absorbing impurities.
- Limits : Total impurities ≤1.0% (w/w), individual unspecified impurities ≤0.1% .
Q. How should researchers design comparative efficacy studies for Olopatadine Hydrochloride in allergic conjunctivitis?
Methodological Answer: Adopt a randomized, double-blind clinical trial design :
- Cohorts : Two arms (monotherapy vs. combination therapy, e.g., with fluorometholone).
- Outcome metrics : Itchiness score (0–4 scale), conjunctival edema, and hyperemia.
- Statistics : Use paired t-tests for within-group comparisons and ANOVA for inter-group differences. A sample size of ≥100 patients/group ensures power >80% .
Q. What in vitro and in vivo models are suitable for evaluating the histamine H1 receptor antagonism of Olopatadine Hydrochloride?
Methodological Answer:
- In vitro :
- In vivo :
Q. How can researchers address batch-to-batch variability in Olopatadine Hydrochloride synthesis?
Methodological Answer: Implement quality-by-design (QbD) principles :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
